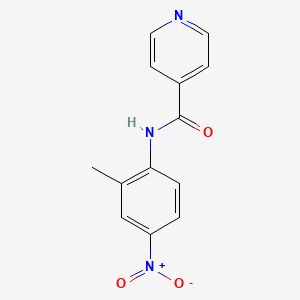
N-(2-methyl-4-nitrophenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-nitrophenyl)isonicotinamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Wirkmechanismus
The mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide is not fully understood. However, it has been proposed that N-(2-methyl-4-nitrophenyl)isonicotinamide inhibits the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce oxidative stress in bacterial and fungal cells, which may contribute to its antimicrobial activity. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to induce cell cycle arrest and apoptosis in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-4-nitrophenyl)isonicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to have low toxicity in mammalian cells, which makes it a promising candidate for further research. However, N-(2-methyl-4-nitrophenyl)isonicotinamide has some limitations as well. It has limited solubility in water, which may affect its bioavailability. N-(2-methyl-4-nitrophenyl)isonicotinamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-4-nitrophenyl)isonicotinamide. One area of research is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide in more detail. Another area of research is to explore the potential applications of N-(2-methyl-4-nitrophenyl)isonicotinamide in the treatment of bacterial, fungal, and tumor infections. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide can be modified to increase its solubility and half-life in vivo, which may improve its effectiveness as a therapeutic agent. Overall, N-(2-methyl-4-nitrophenyl)isonicotinamide is a promising compound that has the potential to be used in a variety of scientific research applications.
Synthesemethoden
N-(2-methyl-4-nitrophenyl)isonicotinamide can be synthesized through the reaction of 2-methyl-4-nitroaniline with isonicotinic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized over the years to increase yield and purity of N-(2-methyl-4-nitrophenyl)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-4-nitrophenyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(2-methyl-4-nitrophenyl)isonicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-11(16(18)19)2-3-12(9)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFIIGMKXAKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

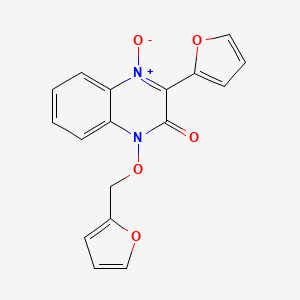
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
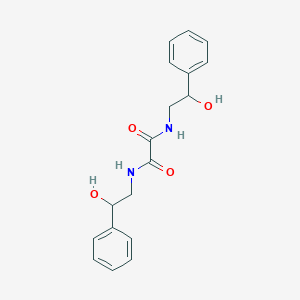
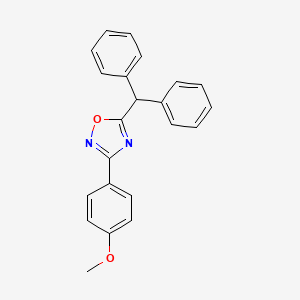
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)
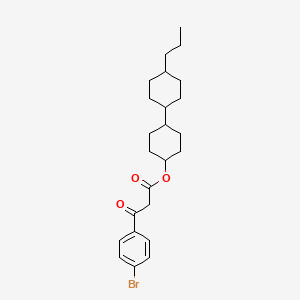
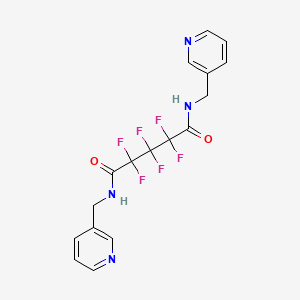
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)
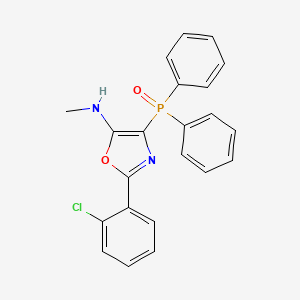
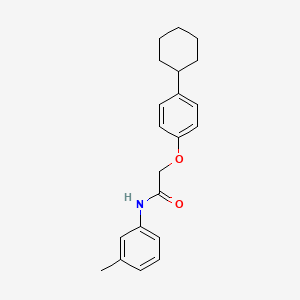

![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)